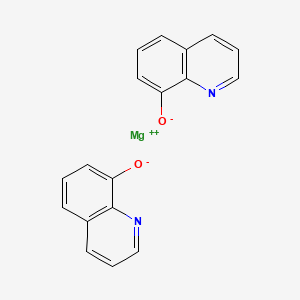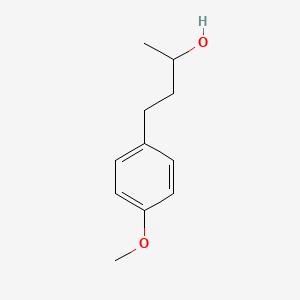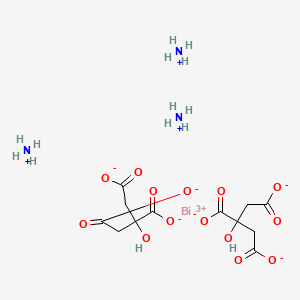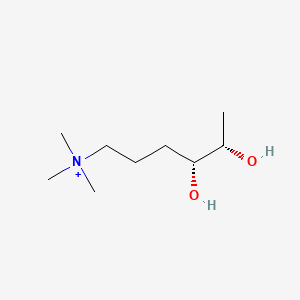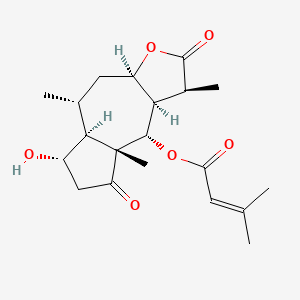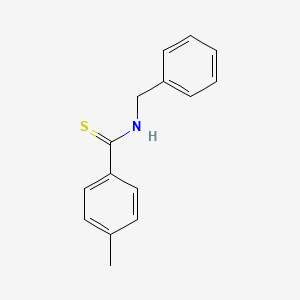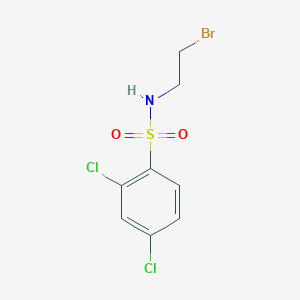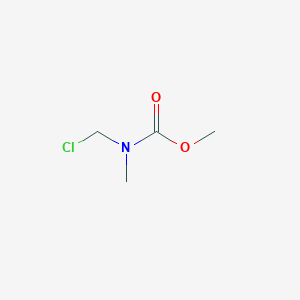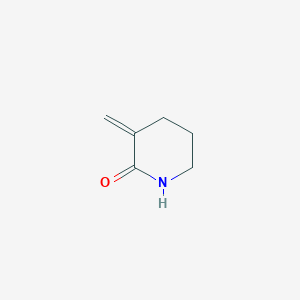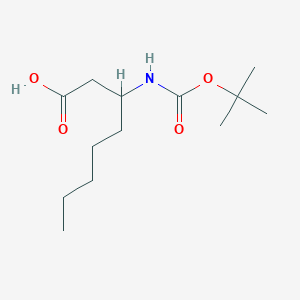
N-Boc-(+/-)-3-aminooctanoic acid
Übersicht
Beschreibung
N-Boc-(+/-)-3-aminooctanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-aminooctanoic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Wirkmechanismus
Target of Action
N-Boc-(+/-)-3-aminooctanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}octanoic acid, is primarily used as a protective group for amines in the field of organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting the amine groups in biomolecules, especially in peptide chemistry . This is achieved through the formation of tert-butyl carbamates, which are introduced and removed under a variety of conditions . The N-Boc protection is frequently reported by base-catalysed reactions using various reagents .
Biochemical Pathways
The N-Boc protection and deprotection of amines is a fundamental transformation in organic synthesis . The process involves the sequential protection and deprotection of various functionalities, particularly in peptide synthesis . The N-Boc derivatives can be easily converted into free amines, making this protocol applicable in multistep reactions .
Result of Action
The result of the action of this compound is the protection of amine groups in biomolecules, preventing them from reacting under certain conditions . This allows for the selective reaction of other functional groups present in the molecule .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of N-Boc protection can be enhanced under ultrasound irradiation . Additionally, the use of certain catalysts can lower the required reaction temperature and enhance efficiency . The compound’s action, efficacy, and stability can also be influenced by the solvent used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-aminooctanoic acid typically involves the reaction of 3-aminooctanoic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows:
3-aminooctanoic acid+(Boc)2O→N-Boc-(+/-)-3-aminooctanoic acid
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as H-BEA zeolite, can further enhance the efficiency of the process by enabling continuous deprotection of Boc groups .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-(+/-)-3-aminooctanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).
Amidation: Formation of amides by reacting with carboxylic acids or acid chlorides.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Deprotection: TFA, HCl, or p-toluenesulfonic acid (p-TsOH) in solvents like DCM or THF.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution: Various nucleophiles under basic or neutral conditions.
Major Products
Deprotection: 3-aminooctanoic acid.
Amidation: Corresponding amides.
Substitution: Substituted aminooctanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-Boc-(+/-)-3-aminooctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cbz-(+/-)-3-aminooctanoic acid: Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
N-Fmoc-(+/-)-3-aminooctanoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Boc-(+/-)-3-aminooctanoic acid is unique due to the stability of the Boc group under basic and nucleophilic conditions, making it suitable for a wide range of synthetic applications. The Boc group can be easily removed under mild acidic conditions, providing flexibility in multi-step synthesis processes .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-10(9-11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKZSKQXGASTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216689 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683219-86-5 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683219-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)
